1-[Chloro(phenyl)acetyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves the reaction of piperidine with various electrophiles or the substitution of functional groups on pre-existing piperidine frameworks. For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions with different electrophiles . Similarly, 1-arylcyclohexylamines, which are structurally related to 1-[Chloro(phenyl)acetyl]piperidine, are synthesized by replacing a cyano group with a phenyl group using phenylmagnesium bromide .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For instance, the crystal structure of a piperidin-4-one derivative shows a slightly distorted chair conformation with equatorial orientation of substituents, except for an axially located chlorine atom . This information can be extrapolated to suggest that 1-[Chloro(phenyl)acetyl]piperidine may also exhibit a chair conformation with substituents affecting its three-dimensional shape.
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions, depending on the functional groups present. The bioactivity of these compounds, such as their inhibitory effects on enzymes like lipoxygenase and cholinesterases, is often a result of their ability to interact with biological targets through chemical reactions . The synthesis of phencyclidine derivatives, which share a similar piperidine core, involves multiple steps including reactions with phenyl magnesium bromide, acetic anhydride, and potassium permanganate, indicating the versatility of piperidine in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and C-H...π interactions can stabilize the molecular conformation and affect the compound's solubility and crystallinity . For example, the crystal and molecular structure of a piperidine-containing acrylate is stabilized by hydrogen bonding and C-H...π interactions, which could be indicative of the properties of 1-[Chloro(phenyl)acetyl]piperidine .
Scientific Research Applications
Identification in Pharmaceutical Analysis
1-[Chloro(phenyl)acetyl]piperidine is a structural analog of piperidine derivatives like cloperastine hydrochloride, a cough suppressant. Advanced analytical techniques such as HPLC and various spectral methods are used to identify impurities related to piperidine derivatives in pharmaceutical substances, ensuring the quality and safety of medicinal products (Liu et al., 2020).
Development of HIV Inhibitors
Piperidine derivatives are crucial in developing potent HIV-1 inhibitors. By modifying the piperidine structure, researchers can create compounds like TAK-220, which exhibits high binding affinity to CCR5 receptors and potent inhibition of HIV-1 replication. These derivatives are promising candidates for new antiretroviral therapies (Imamura et al., 2006).
Acetylcholinesterase Inhibition for Alzheimer's Therapy
Certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is a potential therapeutic approach for Alzheimer's disease. These compounds, through their inhibitory effect on the acetylcholinesterase enzyme, could increase acetylcholine levels in the brain, offering symptomatic relief for dementia (Sugimoto et al., 1990).
Antibacterial and Antifungal Applications
Piperidine compounds, synthesized through various chemical reactions, have shown significant antibacterial and antifungal activities. These compounds could serve as bases for developing new antimicrobial agents to combat infectious diseases (Merugu et al., 2010).
Analgesic Properties
Derivatives of piperidine, like those in the phencyclidine family, have demonstrated analgesic effects. By modifying the piperidine structure, researchers have synthesized compounds that might be effective in acute and phasic pain management (Ahmadi & Mahmoudi, 2005).
Future Directions
Piperidine derivatives, including 1-[Chloro(phenyl)acetyl]piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-chloro-2-phenyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZICANKVRIYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407117 |
Source
|
Record name | 1-[chloro(phenyl)acetyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(phenyl)acetyl]piperidine | |
CAS RN |
18504-70-6 |
Source
|
Record name | 1-[chloro(phenyl)acetyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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